molecular formula C23H20ClN3O4S B2627390 N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1207056-12-9

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B2627390
CAS No.: 1207056-12-9
M. Wt: 469.94
InChI Key: QSKPSNQZSXRGFX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, substituted at position 7 with a 4-methylphenyl group and at position 3 with an acetamide-linked 5-chloro-2,4-dimethoxyphenyl moiety.

  • Electron-withdrawing groups (Cl, OCH₃) enhancing binding affinity.
  • Thienopyrimidine core enabling π-π stacking and hydrogen bonding .
  • Acetamide linker improving solubility and metabolic stability .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-13-4-6-14(7-5-13)15-11-32-22-21(15)25-12-27(23(22)29)10-20(28)26-17-8-16(24)18(30-2)9-19(17)31-3/h4-9,11-12H,10H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKPSNQZSXRGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a synthetic compound that belongs to the class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will delve into its synthesis, biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23_{23}H20_{20}ClN3_3O4_4S
  • Molecular Weight : 469.9 g/mol
  • CAS Number : 1207056-12-9

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The specific synthetic routes for this compound have not been extensively documented in the literature but are likely similar to those used for related compounds.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes : Many pyrimidine derivatives inhibit enzymes crucial for DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .
  • Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis .

Case Study : In vitro testing of similar thienopyrimidine derivatives revealed IC50_{50} values indicating potent cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). For instance, a related compound demonstrated an IC50_{50} of 0.39 µM against HCT116 cells .

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. They have shown efficacy against various bacterial strains and fungi:

  • Mechanisms : These compounds may disrupt microbial DNA synthesis or inhibit specific metabolic pathways critical for microbial survival .
  • Research Findings : A study highlighted that certain pyrimidine-based compounds exhibited significant antibacterial activity against resistant strains of bacteria .

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes involved in nucleotide synthesis, these compounds can effectively hinder cancer cell proliferation.
  • DNA Interaction : Some derivatives have shown the ability to intercalate into DNA or RNA structures, leading to misreading during replication or transcription processes.

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer Activity (IC50_{50})Antimicrobial Activity
Compound AStructure A0.39 µM (HCT116)Effective against E. coli
Compound BStructure B0.46 µM (MCF7)Effective against S. aureus
N-(5-chloro-2,4-dimethoxyphenyl)-...Target CompoundTBDTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone
  • Target Compound: Thieno[3,2-d]pyrimidinone (sulfur at position 3,2) .
  • Analog (): Thieno[2,3-d]pyrimidinone (sulfur at position 2,3) . Impact: The sulfur position alters electronic distribution, affecting interactions with hydrophobic pockets in biological targets. Thieno[3,2-d] derivatives often show higher enzymatic inhibition due to optimized steric fit .

Substituent Modifications on the Aromatic Rings

Phenyl Group at Position 7
  • Target Compound : 4-Methylphenyl .
  • Analog (): 4-Chlorophenyl .
Acetamide-Linked Aromatic Moieties
  • Target Compound : 5-Chloro-2,4-dimethoxyphenyl .
  • Analog () : 4-Methylpyridin-2-yl .
    • Impact : Methoxy and chloro groups in the target compound provide a balance of electron donation/withdrawal, favoring both solubility (via OCH₃) and binding (via Cl). Pyridine rings () introduce basicity, which may alter pharmacokinetics .

Alkyl and Heterocyclic Side Chains

  • Analog (): Features 3-ethyl-5,6-dimethyl substitutions on the thienopyrimidine core . The target compound lacks these substituents, prioritizing a balance between bioavailability and target engagement .

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